Cas no 37545-39-4 (5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol)

5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Oxadiazole-2(3H)-thione,5-(2-pyrazinyl)-
- 5-(PYRAZIN-2-YL)-1,3,4-OXADIAZOL-2-THIOL
- 5-pyrazin-2-yl-3H-1,3,4-oxadiazole-2-thione
- 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-pyrazin-2-yl-1,3,4-oxadiazole-2-thiol
- 5-Pyrazin-2-yl-[1,3,4]oxadiazole-2-thiol
- 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-thione
- 5-Pyrazinyl-1,3,4-oxadiazole-2-thione
- 5-Podt
- 1,3,4-Oxadiazole-2(3H)-thione, 5-pyrazinyl-
- AKOS000747569
- SCHEMBL579479
- 37545-39-4
- DTXSID70190982
-
- インチ: InChI=1S/C6H4N4OS/c12-6-10-9-5(11-6)4-3-7-1-2-8-4/h1-3H,(H,10,12)
- InChIKey: SQCVJGZVTWQPQV-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(C2C=NC=CN=2)O1
計算された属性
- せいみつぶんしりょう: 180.01072
- どういたいしつりょう: 180.011
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 91.5Ų
じっけんとくせい
- 密度みつど: 1.69
- ふってん: 285.2°Cat760mmHg
- フラッシュポイント: 126.3°C
- 屈折率: 1.816
- PSA: 59.4
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG10565-500mg |
5-pyrazinyl-1,3,4-oxadiazole-2-thione |
37545-39-4 | 95% | 500mg |
$467.00 | 2024-04-20 | |
TRC | P993940-10mg |
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol |
37545-39-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
A2B Chem LLC | AG10565-1g |
5-pyrazinyl-1,3,4-oxadiazole-2-thione |
37545-39-4 | 95% | 1g |
$509.00 | 2024-04-20 | |
TRC | P993940-50mg |
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol |
37545-39-4 | 50mg |
$ 135.00 | 2022-06-03 | ||
TRC | P993940-100mg |
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol |
37545-39-4 | 100mg |
$ 230.00 | 2022-06-03 |
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiolに関する追加情報
Professional Introduction to Compound with CAS No. 37545-39-4 and Product Name: 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
The compound with the CAS number 37545-39-4 and the product name 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound, featuring a pyrazinyl substituent and an oxadiazole-thiol core, has garnered considerable attention due to its unique structural and functional properties. The combination of these structural motifs makes it a promising candidate for various applications, particularly in medicinal chemistry and drug discovery.
One of the most intriguing aspects of 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is its potential as a bioactive molecule. The presence of both the pyrazine and oxadiazole rings provides a scaffold that can interact with biological targets in multiple ways. Pyrazine derivatives are well-known for their ability to modulate enzyme activity and receptor binding, while oxadiazole compounds have shown promise in inhibiting inflammatory pathways and viral replication. The thiol group further enhances its reactivity, allowing for post-synthetic modifications that can fine-tune its pharmacological properties.
Recent studies have highlighted the therapeutic potential of this compound in addressing various diseases. For instance, research has demonstrated that derivatives of 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol can exhibit significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. This has opened up avenues for developing novel treatments for chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's ability to cross cell membranes makes it an attractive candidate for drug delivery systems targeting specific pathological conditions.
The synthesis of 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps typically include condensation reactions between pyrazine derivatives and appropriate electrophiles to form the oxadiazole ring, followed by thiolation at the 2-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for further research and development.
In terms of pharmacokinetic properties, 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has shown promising results in preclinical studies. Its molecular structure suggests good solubility in both aqueous and lipid environments, which is crucial for achieving optimal bioavailability. Furthermore, preliminary toxicity studies indicate that the compound is well-tolerated at therapeutic doses, although further investigations are needed to fully assess its safety profile.
The versatility of 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol extends beyond its use as a standalone therapeutic agent. Its structural framework can be modified to create libraries of derivatives with tailored biological activities. This approach has been successfully employed in high-throughput screening campaigns to identify novel lead compounds for drug development. The ability to rapidly synthesize and evaluate these derivatives has significantly accelerated the discovery process in medicinal chemistry.
One of the most exciting applications of this compound is in the field of antiviral research. The oxadiazole moiety has been shown to disrupt viral replication cycles by inhibiting essential viral enzymes or interfering with host-virus interactions. Specifically, studies have indicated that derivatives of 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol can effectively inhibit the activity of proteases involved in viral polyprotease processing. This has implications for developing treatments against a range of viruses, including those responsible for influenza and HIV.
Another area where this compound shows promise is in oncology research. Cancer cells often exhibit altered metabolic pathways that can be targeted by small molecule inhibitors. The unique chemical properties of 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol make it an ideal candidate for disrupting these metabolic networks. Preclinical data suggest that it can selectively inhibit enzymes involved in cancer cell proliferation while sparing normal cells. This selective toxicity is a critical factor in developing effective anticancer therapies.
The future direction of research on 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol includes exploring its potential in combination therapies. By pairing this compound with other drugs that target different pathways or mechanisms within cancer cells or viral infections, researchers hope to achieve synergistic effects that enhance therapeutic outcomes. Additionally, advances in computational chemistry and molecular modeling are expected to aid in designing more potent derivatives with improved pharmacological profiles.
In conclusion,5-(pyrazin-2-ylyl)-1 , 3 , 4 - ox adia zol e - 2 - thi ol ( CAS No . 37545 - 39 - 4 ) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas . Its unique structural features , combined with promising preclinical data , make it a valuable asset in the ongoing quest to develop novel treatments for human diseases . As research continues to uncover new applications and optimize its pharmacological properties , this compound is poised to play an increasingly important role in future medical advancements . p>
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